The compound (1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid is a complex organic molecule with potential pharmaceutical applications. Its unique structure incorporates both cyclopentyl and acetic acid functionalities, suggesting possible interactions in biological systems.
This compound is available from various chemical suppliers, including Sigma-Aldrich, which provides it as part of a collection for early discovery researchers. The compound's chemical identity is confirmed through its molecular formula and specific identifiers like the SMILES string and InChI key, which are essential for chemical databases and research applications .
This compound can be classified under the category of amino acids due to its acetic acid component and the presence of an amino group. It may also fall under the broader category of pharmaceutical intermediates, given its potential use in drug synthesis.
The synthesis of (1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid typically involves multi-step organic reactions. While specific methods for this exact compound are not extensively documented in the available literature, similar compounds often utilize methods such as:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular formula of (1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid is . Its structure can be represented using the following identifiers:
O=C(CSCC(O)=O)NC(C(C)=C1)=CC=C1C1S/C15H19NO3/c1-10(2)6-4-5-8(7-11(10)3)13(17)14(18)12(16)15(19)20/h4-8H,1-3H3,(H,16,18)(H,19,20)This structure indicates a complex arrangement with multiple functional groups that contribute to its chemical behavior.
The compound has a molecular weight of approximately 273.32 g/mol. Its three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets.
The compound may undergo various chemical reactions typical for carboxylic acids and amines:
These reactions require specific conditions such as catalysts or heat to proceed efficiently. The stability of the compound under different conditions must also be assessed through stability studies.
Research into similar compounds suggests that they may modulate pathways related to inflammation or pain relief due to their structural similarities to known pharmaceuticals.
The physical properties include:
Chemical properties include:
Relevant data from similar compounds suggest that they maintain stability under standard laboratory conditions but may degrade under extreme pH or temperature.
The primary applications of (1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid include:
This compound's unique structural features make it a candidate for further research into therapeutic applications, particularly in areas requiring novel analgesics or anti-inflammatory agents.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6